N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O4S/c24-18-12-11-16(27(30)31)13-17(18)22(29)26-23-25-19(14-7-3-1-4-8-14)21(32-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRSQVBUICERBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction
The 5-benzoyl-4-phenyl-1,3-thiazole scaffold is synthesized via Hantzsch thiazole cyclization. A thiourea derivative reacts with α-bromoacetophenone in refluxing ethanol (78°C, 6 hr), yielding 2-aminothiazole precursors. Subsequent N-benzoylation introduces the 5-benzoyl group using benzoyl chloride in dichloromethane (0°C to rt, 12 hr).
Table 1 : Thiazole Ring Formation Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Anhydrous ethanol | 82.3 | 95.6 |
| Temperature | 78°C reflux | - | - |
| Reaction Time | 6 hours | - | - |
| Benzoylation Agent | Benzoyl chloride (1.2 eq) | 76.8 | 97.1 |
Benzamide Moiety Functionalization
2-Chloro-5-nitrobenzoic acid serves as the starting material for the acyl chloride intermediate. Treatment with thionyl chloride (SOCl₂, 3 eq) under reflux (70°C, 4 hr) achieves quantitative conversion, with excess SOCl₂ removed via vacuum distillation.
Critical Optimization :
- Moisture Control : Reaction vessels must be rigorously dried to prevent hydrolysis of the acyl chloride.
- Solvent Purity : Dichloromethane must be distilled over CaH₂ to eliminate trace water.
Amide Bond Formation Strategies
Coupling the thiazole amine with 2-chloro-5-nitrobenzoyl chloride employs carbodiimide chemistry. N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) facilitates activation in anhydrous dimethylformamide (DMF) at -5°C to 0°C, minimizing side reactions.
Table 2 : Coupling Reaction Performance Metrics
| Condition | Standard Protocol | Optimized Protocol |
|---|---|---|
| Coupling Agent | DCC (1.2 eq) | DCC (1.5 eq) |
| Temperature | 0°C | -5°C to 0°C |
| Solvent | DCM | Anhydrous DMF |
| Reaction Time | 12 hours | 6 hours |
| Yield | 60.5% | 78.2% |
| Purity | 94.3% | 98.1% |
Mechanistic Insight : DCC activates the carboxylic acid as an O-acylisourea intermediate, enabling nucleophilic attack by the thiazole amine. Low temperatures suppress racemization and dimerization.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Recent advances demonstrate a telescoped approach combining thiazole formation and amidation in a single reactor. Thiourea, α-bromoacetophenone, and pre-formed 2-chloro-5-nitrobenzoyl chloride react sequentially in acetonitrile with triethylamine (3 eq) as base. This method reduces purification steps but requires precise stoichiometric control.
Advantages :
- Time Efficiency : 18 hr total vs. 24+ hr for stepwise synthesis
- Atom Economy : 89% vs. 76% for conventional routes
Limitations :
Solid-Phase Synthesis
Immobilized thiazole amines on Wang resin enable iterative coupling cycles. After acyl chloride addition, cleavage with trifluoroacetic acid (TFA:DCM 1:9) liberates the product. Although scalable, this method suffers from resin loading limitations (0.7–1.2 mmol/g).
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) at 4°C produces needle-like crystals suitable for X-ray diffraction. Solvent polarity critically impacts crystal habit and purity:
Table 3 : Solvent Systems for Recrystallization
| Solvent Ratio (EtOH:H₂O) | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| 9:1 | Amorphous | 92.3 | 85.6 |
| 7:3 | Needles | 98.7 | 72.4 |
| 5:5 | Microcrystalline | 96.1 | 68.9 |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.21–7.35 (m, 14H, aromatic), 2.45 (s, 3H, CH₃)
- IR (KBr): 1685 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
- HRMS : [M+H]⁺ calc. 506.0841, found 506.0839
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing efficiency for thiazole cyclization. A 2.5 mL reactor operating at 120°C with 15 min residence time achieves 94% conversion, compared to 82% in batch mode.
Table 4 : Batch vs. Flow Performance
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Temperature | 78°C | 120°C |
| Reaction Time | 6 hr | 15 min |
| Conversion | 82% | 94% |
| Energy Consumption | 18 kWh/kg | 9.7 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Sodium methoxide, ammonia, or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide, enabling comparative analysis of substituent effects and bioactivity.
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2)
- Structural Differences : The thiazole ring is substituted with a 4-methoxy-3-methylphenyl group at position 4 instead of benzoyl and phenyl. The benzamide retains the 2-chloro-5-nitro substitution.
- Properties: Similar electron-withdrawing groups (Cl, NO₂) but altered steric bulk due to the methoxy-methyl substituent. This may reduce metabolic stability compared to the benzoyl group in the target compound.
- Relevance : Demonstrates the impact of aromatic substituents on thiazole solubility and binding affinity .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Differences: Lacks the nitro group and features a difluorobenzamide instead of the chloro-nitrobenzamide.
- The absence of a nitro group may reduce redox-mediated bioactivity.
- Bioactivity : Reported to form hydrogen-bonded dimers in crystallography, suggesting stable intermolecular interactions that could influence pharmacokinetics .
4-Bromo-N-(5-{4-Nitrophenyl}-4-Phenyl-1,3-Thiazol-2-yl)Benzamide (CAS 352563-23-6)
- Structural Differences : Substitutes the benzoyl group with a bromobenzamide and introduces a 4-nitrophenyl group at position 5 of the thiazole.
- Properties : Bromine’s larger atomic radius may increase steric hindrance, affecting target binding. The nitro group on the thiazole could enhance electron-deficient character, altering reactivity .
N-[5-(2,4-Dichlorobenzyl)-1,3-Thiazol-2-yl]Thiophene-2-Carboxamide (Compound 5f)
- Structural Differences : Replaces the benzamide with a thiophene-carboxamide and adds a dichlorobenzyl group to the thiazole.
- Bioactivity : Exhibits significant cytotoxic and cytostatic effects, highlighting the role of halogenated aromatic groups in anticancer activity. The thiophene moiety may improve metabolic resistance compared to benzamide derivatives .
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chloro-5-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring and various functional groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 474.98 g/mol. The presence of the benzamide moiety is particularly significant for its interaction with biological targets.
While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may interact with various enzymes and receptors involved in disease pathways. The compound's design allows it to bind selectively to these targets, potentially modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related benzamide derivative was tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Activity Observed |
|---|---|---|
| Benzamide Derivative A | E. coli | Inhibition Zone: 15 mm |
| Benzamide Derivative B | S. aureus | Inhibition Zone: 18 mm |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on benzothiazole derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Dual Inhibitors of Bacterial Topoisomerases
A study developed dual inhibitors targeting bacterial topoisomerases, which are critical for DNA replication and transcription. These inhibitors demonstrated low nanomolar potency and broad-spectrum activity against Gram-positive bacteria, suggesting that similar compounds may also exhibit significant antibacterial effects .
Pharmacological Applications
Given its structural characteristics, this compound could serve as a lead compound in drug development targeting specific diseases influenced by its mechanism of action. Its potential applications extend to:
- Antibacterial agents: Targeting resistant bacterial strains.
- Anticancer therapies: Developing novel treatments for various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
